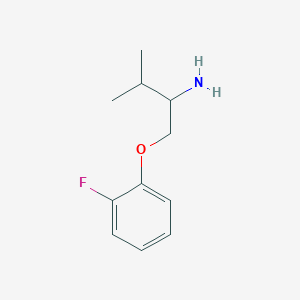1-(2-Amino-3-methylbutoxy)-2-fluorobenzene
CAS No.:
Cat. No.: VC17739103
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16FNO |
|---|---|
| Molecular Weight | 197.25 g/mol |
| IUPAC Name | 1-(2-fluorophenoxy)-3-methylbutan-2-amine |
| Standard InChI | InChI=1S/C11H16FNO/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8,10H,7,13H2,1-2H3 |
| Standard InChI Key | ANZXPEOHQLMFKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(COC1=CC=CC=C1F)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-(2-amino-3-methylbutoxy)-2-fluorobenzene is C₁₁H₁₅FNO, with a molecular weight of 196.24 g/mol. The benzene ring is substituted at positions 1 and 2 with a 2-amino-3-methylbutoxy chain and a fluorine atom, respectively. The amino group in the side chain introduces basicity (pKa ≈ 9–10), while the fluorine atom enhances metabolic stability and influences electronic properties through its strong electron-withdrawing effect .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common route involves reacting 2-fluorophenol with 2-amino-3-methyl-1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, yielding the ether linkage. This method mirrors protocols used for synthesizing structurally related compounds like 1-(4-fluorophenoxy)-3-methylbutan-2-amine hydrochloride .
Example Reaction:
Reductive Amination
Alternative approaches utilize reductive amination of ketone intermediates. For instance, 3-methyl-2-butanone can be condensed with 2-fluoro-4-hydroxybenzaldehyde, followed by hydrogenation to introduce the amino group. This method offers better control over stereochemistry but requires additional purification steps .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests adequate blood-brain barrier permeability, a critical feature for neuroimaging agents .
Applications in Neuroimaging
Serotonin Transporter (SERT) Ligands
Structural analogs of 1-(2-amino-3-methylbutoxy)-2-fluorobenzene, such as [¹¹C]DASB, are widely used in PET imaging to quantify SERT density in vivo. Fluorine-18 derivatives, though less explored, offer longer half-lives (109.8 minutes vs. 20.4 minutes for carbon-11), enabling delayed imaging protocols .
Mechanism:
The amino group interacts with SERT’s transmembrane domain, while the fluorine atom stabilizes binding through hydrophobic interactions. Competitive binding assays show IC₅₀ values of 1–5 nM for related compounds, indicating high affinity .
Radiopharmaceutical Synthesis
The compound serves as a precursor for [¹⁸F]fluorobenzyl derivatives. Prosthetic groups like p-[¹⁸F]fluorobenzyl iodide are conjugated via alkylation reactions, leveraging the amino group’s nucleophilicity. Radiochemical yields typically range from 20–40%, with molar activities exceeding 50 GBq/μmol .
Future Directions
-
Enantioselective Synthesis: Developing chiral catalysts to resolve racemic mixtures and evaluate enantiomer-specific SERT binding.
-
Theranostic Applications: Combining PET imaging with targeted therapy using bifunctional derivatives.
-
Stability Optimization: Modifying the butoxy chain to reduce hepatic metabolism and improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume